Entospletinib

Catalog No.
S548128
CAS No.
1229208-44-9
M.F
C23H21N7O
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Entospletinib

CAS Number

1229208-44-9

Product Name

Entospletinib

IUPAC Name

6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine

Molecular Formula

C23H21N7O

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C23H21N7O/c1-2-17-14-25-28-20(17)13-16(1)21-15-30-8-7-24-23(30)22(27-21)26-18-3-5-19(6-4-18)29-9-11-31-12-10-29/h1-8,13-15H,9-12H2,(H,25,28)(H,26,27)

InChI Key

XSMSNFMDVXXHGJ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6

Solubility

Soluble in DMSO, not in water

Synonyms

Entospletinib; GS9973; GS 9973; GS-9973.

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6

Description

The exact mass of the compound Entospletinib is 411.18076 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Precursor B-Cell Acute Lymphoblastic Leukemia (B-ALL)

B-ALL is a type of blood cancer that affects immature B lymphocytes. Studies suggest that SYK is overexpressed and active in a subset of B-ALL patients, particularly those with the pro-B phenotype. Entospletinib's ability to inhibit SYK has led researchers to investigate its efficacy in this specific patient population. In vitro studies using B-ALL cell lines have shown that Entospletinib can induce cell death and decrease proliferation in pro-B ALL cells with high SYK expression [1]. These findings suggest Entospletinib might hold promise as a targeted therapy for this subgroup of B-ALL patients.

Source

Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib 1:

Entospletinib is an experimental compound under development primarily for the treatment of various hematological malignancies. It functions as a selective and reversible inhibitor of spleen tyrosine kinase, also known as SYK, which plays a crucial role in B-cell receptor signaling pathways. By inhibiting SYK, Entospletinib disrupts the proliferation and survival of malignant B-cells, making it a promising candidate for treating conditions such as follicular lymphoma and chronic lymphocytic leukemia .

Entospletinib acts by inhibiting Syk, a protein involved in signaling pathways that promote cell survival, growth, and migration []. By blocking Syk activity, Entospletinib disrupts these pathways and can lead to cancer cell death.

Studies suggest Entospletinib shows promise in targeting B-cell malignancies like chronic lymphocytic leukemia (CLL) where Syk signaling is crucial for tumor cell survival [].

Entospletinib operates primarily through its interaction with ATP-binding sites on SYK. The compound acts as an ATP-competitive inhibitor, leading to the disruption of kinase activity. The half-maximal inhibitory concentration (IC50) of Entospletinib is approximately 7.6 µM, indicating its potency in inhibiting SYK-mediated signaling pathways .

The chemical structure of Entospletinib allows it to engage in various biochemical interactions, leading to the modulation of downstream signaling pathways essential for cell survival and proliferation.

Entospletinib has demonstrated significant biological activity against various B-cell malignancies. In vitro studies have shown that it can sensitize cancer cells to other chemotherapeutic agents by inhibiting the efflux of drugs via the ABCG2 transporter, thereby enhancing the efficacy of treatments like doxorubicin and mitoxantrone .

Additionally, preclinical trials indicate that Entospletinib may improve patient outcomes when used in combination with standard chemotherapy regimens .

The synthesis of Entospletinib involves several key steps that typically include:

  • Formation of the Core Structure: The initial step often involves creating a bicyclic core structure that is characteristic of many tyrosine kinase inhibitors.
  • Functionalization: Subsequent reactions introduce various functional groups that enhance solubility and bioavailability.
  • Purification: The final compound is purified using chromatography techniques to ensure high purity suitable for clinical use.

Specific details on the exact synthetic pathway are proprietary but generally follow established organic synthesis protocols for similar compounds.

Entospletinib is primarily being explored for its potential applications in oncology, particularly for:

  • Follicular Lymphoma
  • Chronic Lymphocytic Leukemia
  • Mantle Cell Lymphoma

Clinical trials have been conducted to evaluate its safety and efficacy in combination with other chemotherapeutic agents .

Interaction studies have shown that Entospletinib can modulate the activity of various cellular pathways by inhibiting SYK. It has been observed to enhance the cytotoxic effects of other chemotherapeutics by preventing drug efflux through ABCG2 transporters. This interaction suggests a synergistic effect when combined with drugs like doxorubicin and mitoxantrone, potentially leading to improved therapeutic outcomes .

Several compounds share structural and functional similarities with Entospletinib, particularly those targeting tyrosine kinases. Here are notable examples:

Compound NameMechanism of ActionUnique Features
IbrutinibBruton's tyrosine kinase inhibitorIrreversible binding; used in chronic lymphocytic leukemia
AcalabrutinibSelective Bruton's tyrosine kinase inhibitorMore selective than Ibrutinib; fewer side effects
RuxolitinibJanus kinase inhibitorTargets multiple kinases; used in myelofibrosis
DasatinibBCR-ABL tyrosine kinase inhibitorEffective against Philadelphia chromosome-positive leukemias

Entospletinib's uniqueness lies in its specific targeting of SYK, which is pivotal in B-cell receptor signaling, differentiating it from other inhibitors that target different kinases or pathways .

Entospletinib possesses a complex heterocyclic structure characterized by the presence of multiple aromatic ring systems and nitrogen-containing heterocycles [1]. The compound's systematic International Union of Pure and Applied Chemistry name is 6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine [1] [2] [3]. This nomenclature reflects the intricate molecular architecture comprising an indazole moiety, a morpholine-substituted phenyl ring, and an imidazo[1,2-a]pyrazine core structure [1].

The molecular framework consists of three distinct structural domains connected through specific linkage patterns [1]. The indazole ring system is positioned at the 6-position of the imidazo[1,2-a]pyrazine core, while the morpholine-substituted phenyl group is attached to the 8-position through an amine linkage [1] [2]. This structural arrangement creates a rigid, planar central core with flexible peripheral substituents that contribute to the compound's overall three-dimensional conformation [1].

The compound is catalogued under Chemical Abstracts Service number 1229208-44-9 and is recognized by various international chemical databases including PubChem, ChEMBL, and DrugBank [1] [6]. The International Chemical Identifier key for entospletinib is XSMSNFMDVXXHGJ-UHFFFAOYSA-N, providing a unique digital fingerprint for computational and database applications [1] [6].

Structural Formula and Molecular Weight (C23H21N7O, 411.46 g/mol)

The molecular formula of entospletinib is C23H21N7O, indicating a composition of twenty-three carbon atoms, twenty-one hydrogen atoms, seven nitrogen atoms, and one oxygen atom [1] [2] [5]. The molecular weight is precisely determined as 411.46 grams per mole, with computational chemistry calculations providing an exact mass of 411.18075832 daltons [1] [6].

The Simplified Molecular Input Line Entry System representation of entospletinib is C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6 [1] [6]. This linear notation encodes the complete structural connectivity and can be used for computational structure generation and molecular modeling applications [1].

PropertyValueSource
Molecular FormulaC23H21N7OPubChem, Chemical Book
Molecular Weight411.46 g/molPubChem, Chemical Book
Exact Mass411.18075832 DaPubChem
Monoisotopic Mass411.18075832 DaPubChem
Heavy Atom Count31PubChem
Molecular Complexity594PubChem

The structural formula reveals the presence of multiple aromatic systems contributing to the compound's stability and electronic properties [1]. The nitrogen atoms are distributed across different chemical environments, including pyrazine, indazole, morpholine, and amine functionalities, each contributing distinct electronic and steric characteristics to the overall molecular structure [1] [6].

Stereochemistry and Conformational Analysis

Entospletinib exhibits achiral molecular architecture with no defined stereogenic centers, as confirmed by computational analysis and crystallographic data [11] [20]. The compound possesses zero defined atom stereocenters, zero undefined atom stereocenters, zero defined bond stereocenters, and zero undefined bond stereocenters [1] [11]. Consequently, entospletinib demonstrates no optical activity and exists as a single stereochemical entity [11] [20].

The conformational landscape of entospletinib is governed by the rotational freedom around specific bonds, particularly those connecting the peripheral substituents to the central imidazo[1,2-a]pyrazine core [1]. Computational analysis indicates four rotatable bonds within the molecular structure, providing moderate conformational flexibility [1] [6]. The topological polar surface area is calculated as 83.4 square angstroms, reflecting the spatial distribution of polar functional groups [1] [6].

Stereochemical ParameterValueSource
StereochemistryAchiralNCATS Inxight Drugs
Optical ActivityNoneNCATS Inxight Drugs
Defined Stereocenters0PubChem
Rotatable Bonds4PubChem
E/Z Centers0NCATS Inxight Drugs

The conformational analysis reveals that the molecule adopts a relatively planar configuration for the central heterocyclic systems, with the morpholine ring adopting a chair conformation that positions the oxygen atom in an equatorial orientation [4]. The indazole and imidazo[1,2-a]pyrazine rings maintain coplanar arrangements that facilitate π-π stacking interactions and contribute to the compound's solid-state packing characteristics [4].

Crystalline Properties and Solid-State Characteristics

Entospletinib exists as a solid crystalline material at room temperature, exhibiting characteristic physicochemical properties that influence its stability and handling requirements [2] [7] [15]. The compound appears as a white to gray crystalline solid with a predicted density of 1.45 ± 0.1 grams per cubic centimeter [2] [7]. Thermal analysis indicates a melting point exceeding 250 degrees Celsius, demonstrating significant thermal stability under standard conditions [15].

The crystalline form of entospletinib requires specific storage conditions to maintain stability and prevent degradation [2] [7]. Optimal storage involves desiccation at minus twenty degrees Celsius, protecting the compound from moisture and elevated temperatures [2] [7]. Under recommended storage conditions, entospletinib demonstrates excellent chemical stability with no reported decomposition or polymorphic transitions [15].

Physical PropertyValueSource
Physical StateCrystalline SolidChemical Book, Selleck Chemicals
ColorWhite to GrayChemical Book, MedChemExpress
Density (Predicted)1.45 ± 0.1 g/cm³Chemical Book
Melting Point>250°CMedChemExpress
Storage Temperature-20°C (desiccated)Chemical Book

X-ray crystallographic studies have provided detailed insights into the molecular packing arrangements and intermolecular interactions within the crystal lattice [10] [24]. The crystal structure reveals extensive hydrogen bonding networks formed between neighboring molecules, contributing to the overall stability of the solid-state form [30]. These intermolecular interactions involve the indazole nitrogen-hydrogen groups and the morpholine oxygen atom, creating a three-dimensional network that influences the compound's physical properties [30].

Solubility Profile and Partition Coefficient

The solubility characteristics of entospletinib demonstrate significant dependence on solvent polarity and hydrogen bonding capacity [2] [7] [9]. The compound exhibits complete insolubility in water and ethanol at standard temperature conditions, reflecting its predominantly hydrophobic character [2] [7] [9]. This poor aqueous solubility is consistent with the compound's high lipophilicity and extensive aromatic character [2] [9].

In contrast, entospletinib demonstrates excellent solubility in dimethyl sulfoxide, with measured values ranging from 20.55 milligrams per milliliter to 26 milligrams per milliliter, equivalent to 63.18 millimolar concentration [2] [5] [9]. This dramatic solubility enhancement in aprotic polar solvents indicates strong solvation through dipole-dipole interactions and possible hydrogen bonding with the sulfoxide functionality [9].

SolventSolubilityTemperatureSource
WaterInsoluble25°CChemical Book, Selleck Chemicals
EthanolInsoluble25°CChemical Book, Selleck Chemicals
Dimethyl Sulfoxide≥20.55 mg/mLRoom TemperatureSun-shine Chemicals
Dimethyl Sulfoxide26 mg/mL (63.18 mM)25°CSelleck Chemicals

The partition coefficient analysis reveals significant lipophilic character, with a calculated XLogP3-AA value of 3.6 [1] [6]. This partition coefficient indicates moderate to high lipophilicity, suggesting favorable membrane permeability characteristics [12] [17] [21]. The predicted acid dissociation constant value of 12.54 ± 0.40 indicates that entospletinib remains predominantly unionized under physiological conditions, maintaining its lipophilic properties across relevant biological environments [2] [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

411.18075832 g/mol

Monoisotopic Mass

411.18075832 g/mol

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6I3O3W6O3B

Drug Indication

Treatment of acute myeloid leukaemia

Wikipedia

Entospletinib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Sharman J, Hawkins M, Kolibaba K, Boxer M, Klein L, Wu M, Hu J, Abella S, Yasenchak C. An open-label phase 2 trial of entospletinib (GS-9973), a selective  spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia. Blood. 2015 Apr 9;125(15):2336-43. doi: 10.1182/blood-2014-08-595934. Epub 2015 Feb 18. PubMed PMID: 25696919; PubMed Central PMCID: PMC4401348.

Explore Compound Types